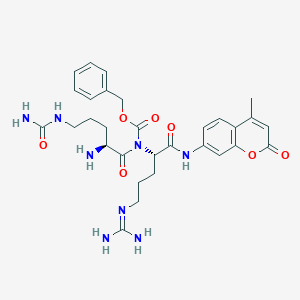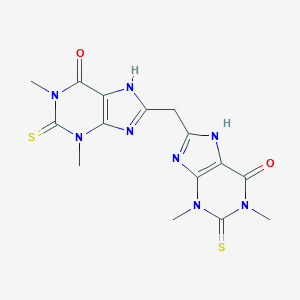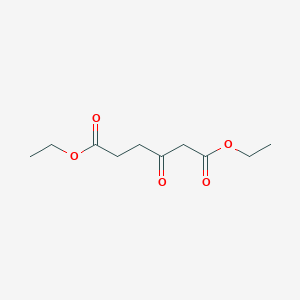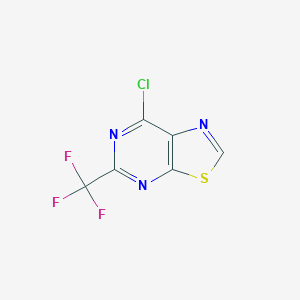
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is a heterocyclic compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the thiazolopyrimidine family and is known for its unique chemical properties that make it suitable for use in scientific research.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine is not fully understood. However, it is believed that this compound exerts its effects by interfering with the function of various enzymes and proteins in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine in lab experiments is its unique chemical properties, which make it suitable for use in a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine. Some of these include studying its potential use as an inhibitor of specific enzymes, investigating its effects on various microorganisms, and exploring its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine involves the reaction of 5-amino-2-chlorobenzoic acid with trifluoroacetic anhydride and thionyl chloride. The resulting intermediate is then reacted with 2-aminothiophenol to produce the final product.
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, anticancer, and antiviral properties. It has also been studied for its potential use as an inhibitor of various enzymes.
Eigenschaften
CAS-Nummer |
1998-59-0 |
|---|---|
Produktname |
7-Chloro-5-(trifluoromethyl)(1,3)thiazolo(5,4-d)pyrimidine |
Molekularformel |
C6HClF3N3S |
Molekulargewicht |
239.61 g/mol |
IUPAC-Name |
7-chloro-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6HClF3N3S/c7-3-2-4(14-1-11-2)13-5(12-3)6(8,9)10/h1H |
InChI-Schlüssel |
VFKDPWJTSAHXRQ-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Kanonische SMILES |
C1=NC2=C(S1)N=C(N=C2Cl)C(F)(F)F |
Andere CAS-Nummern |
1998-59-0 |
Synonyme |
7-Chloro-5-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



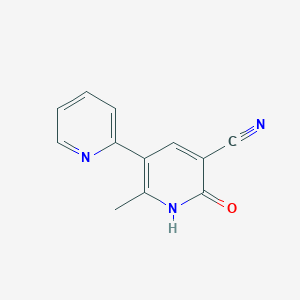
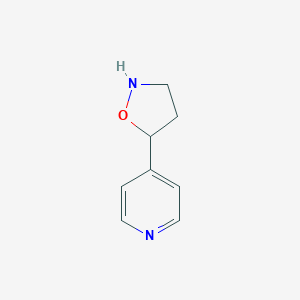
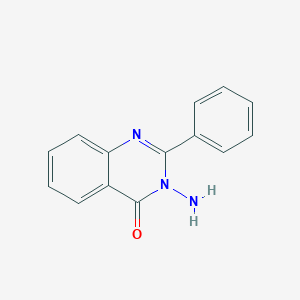
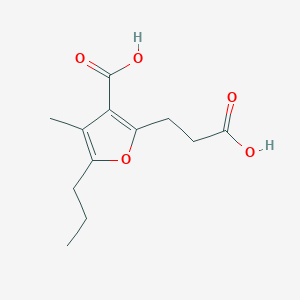
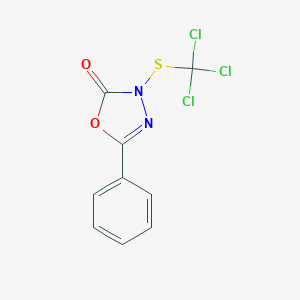
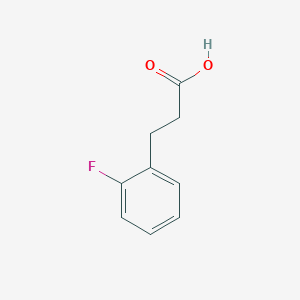
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
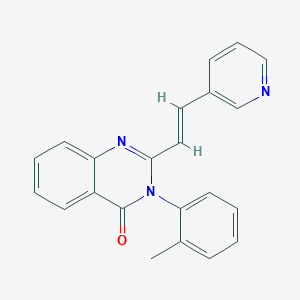
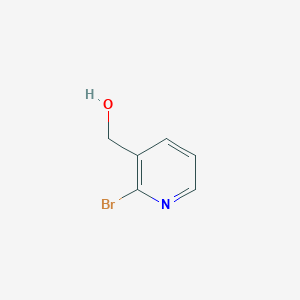
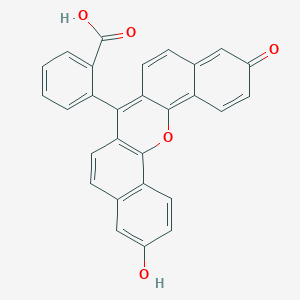
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
